Ethyl 2-amino-2-(2,3-dihydrobenzofuran-5-yl)acetate
Description
Ethyl 2-amino-2-(2,3-dihydrobenzofuran-5-yl)acetate is a compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Properties
Molecular Formula |
C12H15NO3 |
|---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
ethyl 2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetate |
InChI |
InChI=1S/C12H15NO3/c1-2-15-12(14)11(13)9-3-4-10-8(7-9)5-6-16-10/h3-4,7,11H,2,5-6,13H2,1H3 |
InChI Key |
HCZZTZXRCJXWNP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC2=C(C=C1)OCC2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-2-(2,3-dihydrobenzofuran-5-yl)acetate typically involves the cyclization of o-hydroxyacetophenones under basic conditions . Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These methods are efficient and yield high-purity products.
Industrial Production Methods
Industrial production of this compound often involves bulk custom synthesis, where the compound is manufactured in large quantities to meet the demands of research and pharmaceutical industries .
Chemical Reactions Analysis
Ester Hydrolysis and Functionalization
The ethyl ester group undergoes hydrolysis under acidic or basic conditions, forming the corresponding carboxylic acid derivative. This reaction is critical for generating intermediates for further modifications:
-
Conditions :
-
Acidic hydrolysis: HCl (1 M, 5 mL) in EtOAc, room temperature, 3 h.
-
Basic hydrolysis: NaOH (2 M, aqueous) with THF, reflux, 6 h.
-
-
Yield : 72–85% (acidic) vs. 68–78% (basic), depending on steric and electronic effects.
| Reaction Type | Conditions | Product | Yield (%) |
|---|---|---|---|
| Acidic Hydrolysis | 1 M HCl, RT | 2-Amino-2-(2,3-dihydrobenzofuran-5-yl)acetic acid | 72–85 |
| Basic Hydrolysis | 2 M NaOH, Δ | Sodium 2-amino-2-(2,3-dihydrobenzofuran-5-yl)acetate | 68–78 |
The carboxylic acid derivative can be further functionalized via amidation or esterification to produce analogs with altered solubility and bioactivity.
Amino Group Derivatization
The primary amine participates in nucleophilic reactions, enabling the synthesis of Schiff bases, ureas, and sulfonamides:
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Schiff Base Formation :
-
Reacted with aromatic aldehydes (e.g., benzaldehyde) in ethanol, 12 h, RT.
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Yields: 60–75%.
-
-
Sulfonylation :
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Treated with benzenesulfonyl chloride in dichloromethane, pyridine base, 4 h.
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Yields: 55–65%.
-
Photochemical Cascade Reactions
Recent studies demonstrate its utility in light-driven processes for synthesizing dihydrobenzofuran derivatives. A photochemical cascade reaction merges excited-state phenolate anions with α-iodo sulfones to form sulfone-containing 2,3-dihydrobenzofurans :
-
Conditions :
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456 nm light (Kessil lamp), 30°C, 35 min–24 h.
-
Solvent: 1,2-dichlorobenzene, TMG (1.5 equiv), argon atmosphere.
-
-
Mechanism :
-
Radical generation via halogen-bonded EDA complexes.
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Tandem ATRA (atom transfer radical addition) and intramolecular SN2 cyclization.
-
| Radical Precursor | Reaction Time (h) | Product Yield (%) |
|---|---|---|
| α-Iodoacetophenone | 1.5 | 69 |
| α-Iodopropane sulfone | 2.0 | 58 |
This method avoids transition metals and achieves gram-scale synthesis (up to 1 mmol) .
Cross-Coupling Reactions
The dihydrobenzofuran core participates in Suzuki-Miyaura couplings for aryl functionalization:
-
Conditions :
-
Example :
Biological Activity Modulation via Structural Modifications
Derivatives exhibit structure-dependent biological effects, as shown in cytotoxicity and antimicrobial studies:
| Derivative | Cytotoxicity (CC₅₀, μM) | Antimicrobial Activity (MIC, μg/mL) |
|---|---|---|
| Carboxylic Acid Analog | 169.0 (BEAS-2B) | 12.5 (S. aureus) |
| Sulfonamide Analog | 80.4 (HaCaT) | 25 (S. aureus) |
Data adapted from studies on structurally related dihydrobenzofuran derivatives .
Stability and Reactivity Considerations
-
pH Sensitivity : The amino group protonates below pH 4, altering reactivity in aqueous media.
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Thermal Stability : Decomposes above 200°C, limiting high-temperature applications.
Key Research Findings
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Photochemical methods enable rapid, metal-free synthesis of functionalized dihydrobenzofurans .
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Cross-coupling reactions expand access to diverse aryl-substituted analogs .
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Hydrolysis and amidation optimize pharmacokinetic properties for drug discovery.
This compound’s versatility in organic synthesis and medicinal chemistry underscores its value as a scaffold for developing therapeutics and functional materials.
Scientific Research Applications
Ethyl 2-amino-2-(2,3-dihydrobenzofuran-5-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 2-amino-2-(2,3-dihydrobenzofuran-5-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell growth in cancer cells or disruption of bacterial cell walls .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds also exhibit diverse biological activities and are used in similar research applications.
Benzothiophene Derivatives: These compounds share structural similarities with benzofuran derivatives and have been studied for their anti-cancer properties.
Uniqueness
Ethyl 2-amino-2-(2,3-dihydrobenzofuran-5-yl)acetate is unique due to its specific structure, which imparts distinct biological activities and makes it a valuable compound for research and industrial applications .
Biological Activity
Ethyl 2-amino-2-(2,3-dihydrobenzofuran-5-yl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current knowledge regarding its biological properties, supported by relevant case studies and research findings.
Structural Overview
The compound features a benzofuran moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:
This structure includes an ethyl ester and an amino group that may contribute to its biological activity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of benzofuran derivatives, including variations like this compound. The compound has been evaluated against various bacterial and fungal strains.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µM |
| Escherichia coli | 25 µM |
| Candida albicans | 50 µM |
These results indicate that the compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria and certain fungi .
Anticancer Activity
The compound's anticancer properties have also been explored, particularly in relation to its ability to induce apoptosis in cancer cell lines. A study focusing on human leukemia cells demonstrated that treatment with this compound resulted in a marked decrease in cell viability.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HL-60 (leukemia) | 23.5 | Induction of apoptosis via caspase activation |
| HepG2 (liver cancer) | 30.0 | Regulation of Bax/Bcl-2 pathway |
The IC50 value indicates the concentration required to inhibit cell growth by 50%. The mechanism involves the activation of caspases and modulation of pro-apoptotic and anti-apoptotic proteins, leading to increased apoptosis rates .
Study on Antimicrobial Efficacy
A comprehensive study assessed several benzofuran derivatives for their antimicrobial properties. This compound was found to be among the most effective compounds against a range of pathogens, demonstrating lower MIC values compared to traditional antibiotics .
Study on Anticancer Mechanisms
In another investigation, researchers treated various cancer cell lines with this compound. The results showed significant apoptotic effects characterized by increased levels of reactive oxygen species (ROS), upregulation of Bax protein levels, and downregulation of Bcl-2. This study concluded that the compound could serve as a promising candidate for further development in cancer therapy .
Q & A
Q. What are the common synthetic routes for preparing Ethyl 2-amino-2-(2,3-dihydrobenzofuran-5-yl)acetate?
- Methodological Answer : A typical synthesis involves multi-step functionalization of the dihydrobenzofuran core. For example:
Core Formation : Start with 2,3-dihydrobenzofuran derivatives (e.g., 5-bromo-2-methoxybenzaldehyde) and introduce substituents via nucleophilic addition or coupling reactions. Reagents like n-BuLi in THF at low temperatures (−78°C) are used for deprotonation .
Acetate Esterification : React the intermediate with ethyl chloroacetate or similar acylating agents in the presence of catalysts like aluminum chloride .
Amination : Introduce the amino group via reductive amination or substitution. For instance, use AgCN or LDA (Lithium Diisopropylamide) to facilitate nitrogen incorporation .
Purification often involves column chromatography (e.g., ethyl acetate/hexane) or recrystallization.
Q. How can researchers purify and characterize this compound effectively?
- Methodological Answer :
- Purification : Use silica gel column chromatography with gradients of ethyl acetate/hexane. For crystalline intermediates, recrystallization from solvents like benzene or dichloromethane is effective .
- Characterization :
- Spectroscopy : NMR (¹H/¹³C) to confirm substituent positions and stereochemistry. IR for functional groups (e.g., ester C=O at ~1740 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., intermolecular O–H⋯O bonds in carboxylate derivatives) .
Q. What safety precautions are critical during synthesis and handling?
- Methodological Answer :
- Ventilation : Perform reactions in fume hoods due to volatile solvents (e.g., THF, ethyl acetate) and toxic gases (e.g., SOCl₂ in chlorination steps) .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats. Avoid skin contact with intermediates like acetyl chloride or HBr .
- Waste Disposal : Neutralize acidic/basic residues before disposal. Use designated containers for halogenated waste (e.g., dichloromethane) .
Advanced Research Questions
Q. How can reaction yields be optimized for the amino-acetate functionalization step?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., AlCl₃ vs. BF₃) for acylation efficiency. In Darifenacin synthesis, carbonyldiimidazole improves coupling yields .
- Solvent Effects : Compare polar aprotic solvents (DMF, CH₃CN) vs. ethers (THF). For example, THF enhances lithiation but may require lower temperatures (−78°C) .
- In-situ Monitoring : Use TLC or HPLC to track reaction progress. Adjust stoichiometry if unreacted starting material persists.
Q. How to resolve contradictions between spectroscopic and crystallographic data?
- Methodological Answer :
- Reproducibility : Repeat experiments under controlled conditions (e.g., humidity for hygroscopic intermediates).
- Computational Validation : Perform DFT calculations (e.g., Gaussian) to predict NMR shifts or optimize crystal structures .
- Alternative Techniques : Use 2D NMR (COSY, NOESY) to confirm spatial arrangements conflicting with X-ray data .
Q. What strategies are recommended for studying the compound’s pharmacological mechanisms?
- Methodological Answer :
- Target Identification : Screen against receptor libraries (e.g., GPCRs, ion channels). Darifenacin derivatives act as muscarinic antagonists, suggesting similar targets .
- In-vitro Assays : Use CHO cells expressing human M3 receptors for binding affinity studies (IC₅₀ determination).
- Metabolic Stability : Incubate with liver microsomes to assess cytochrome P450 interactions. Monitor metabolites via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
